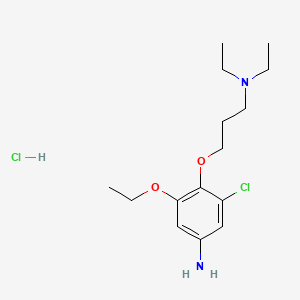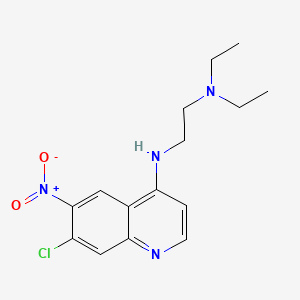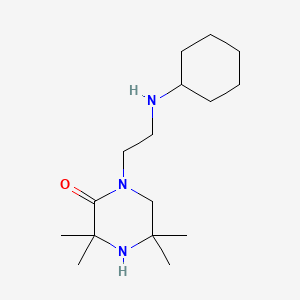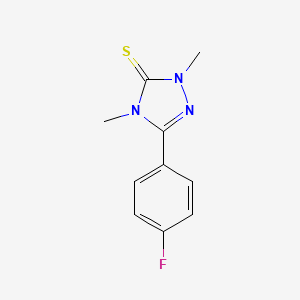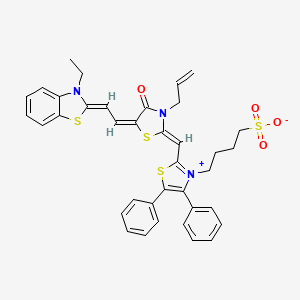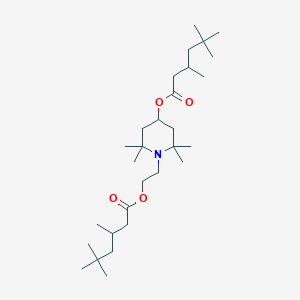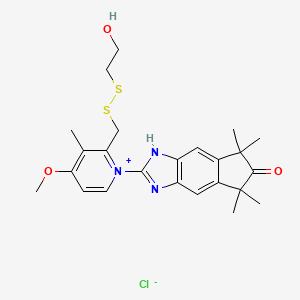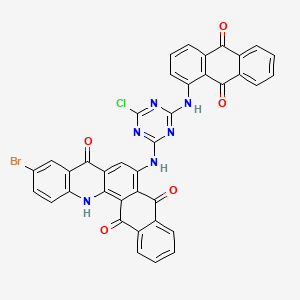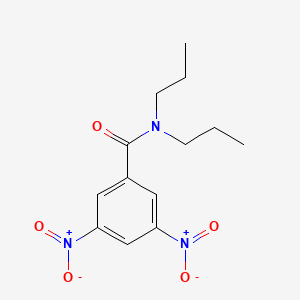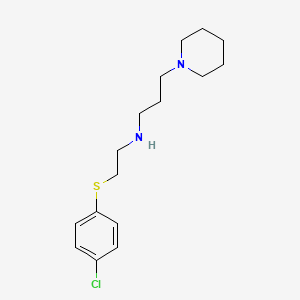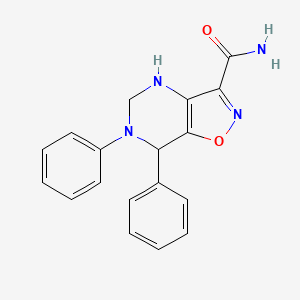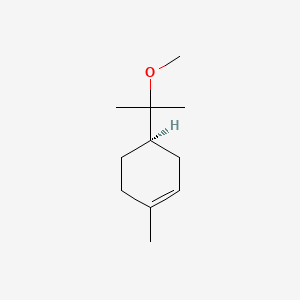
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- is an organic compound with a complex structure It is a derivative of cyclohexene, characterized by the presence of a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- typically involves multiple steps. One common method includes the alkylation of cyclohexene with a suitable alkylating agent under controlled conditions. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of substituted cyclohexene derivatives.
Scientific Research Applications
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4S)-
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R, 4S)-
Uniqueness
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical configuration can result in different physical and chemical properties compared to its isomers.
Properties
CAS No. |
30199-25-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h5,10H,6-8H2,1-4H3/t10-/m0/s1 |
InChI Key |
YWJHQHJWHJRTAB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)OC |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



